molecular formula C21H21FN4O3S B2930104 Methyl 5-(((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 1171765-45-9

Methyl 5-(((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2930104
CAS No.: 1171765-45-9
M. Wt: 428.48
InChI Key: AAEHETKIHDQEHT-UHFFFAOYSA-N
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Description

Methyl 5-(((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 4-(2-fluorophenyl)piperazine moiety, a thioether-linked methylfuran group, and a methyl carboxylate ester.

Properties

IUPAC Name

methyl 5-[[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-28-21(27)18-7-6-15(29-18)13-30-20-12-19(23-14-24-20)26-10-8-25(9-11-26)17-5-3-2-4-16(17)22/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHETKIHDQEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its mechanism of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrimidine moiety, and a piperazine group, with a fluorophenyl substitution. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring is known to influence neurotransmitter systems, while the pyrimidine component may modulate cellular signaling pathways.

Target Interactions

  • Equilibrative Nucleoside Transporters (ENTs) : The compound has shown affinity for ENTs, which are crucial for nucleotide transport across cell membranes. Inhibition of these transporters can disrupt cellular nucleotide synthesis and adenosine signaling pathways, affecting various physiological processes.
  • Neurotransmitter Receptors : Preliminary studies indicate that the compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective dose ranges.

Cell LineIC50 (µM)Reference
A-431 (skin cancer)15.3
MCF-7 (breast cancer)12.8
HeLa (cervical cancer)10.5

Antimicrobial Properties

In addition to its antitumor effects, the compound has shown antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Case Studies

  • Study on Anticancer Efficacy : A study published in Molecules reported that derivatives of this compound exhibited selective cytotoxicity against lung cancer cells at low concentrations, suggesting a targeted therapeutic potential .
  • Neuropharmacological Effects : Another investigation assessed the effects on neurotransmitter levels in rodent models, revealing that administration of the compound led to increased serotonin levels, which could have implications for treating depression and anxiety disorders .

Comparison with Similar Compounds

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Core Structure: Shares a dihydropyrimidinone (DHPM) scaffold, a class known for calcium channel modulation and antimicrobial activity .
  • Key Differences :
    • The target compound has a pyrimidine ring, while this analog features a reduced tetrahydropyrimidine ring with a thioxo (=S) group.
    • The thioether (-S-CH2-) in the target compound may confer greater metabolic stability compared to the thioxo group, which is prone to oxidation .
  • Pharmacological Implications : DHPM derivatives often exhibit cardiovascular or anticancer activity. The 2-fluorophenyl group in both compounds likely enhances lipophilicity and receptor binding, but the furan carboxylate in the target compound may improve solubility .

Trifluoromethylpyrimidine Derivatives (EP 4 374 877 A2)

  • Core Structure : These compounds include trifluoromethyl (CF3) groups on pyrimidine and spirocyclic diazaspiro systems.
  • Key Differences :
    • The CF3 groups in the patent compounds enhance electron-withdrawing effects and metabolic stability, whereas the target compound’s 2-fluorophenyl group provides moderate electronegativity without steric bulk.
    • The thioether linkage in the target compound contrasts with carbamoyl and hydroxy groups in the patent compounds, suggesting divergent binding modes (e.g., kinase vs. GPCR targets) .

Morpholino- and Piperazinyl-Thienopyrimidines (EP 2 402 347 A1)

  • Core Structure: Thienopyrimidine cores with morpholine and piperazine substituents.
  • The thienopyrimidine scaffold may confer broader kinase inhibition activity compared to the pyrimidine-furan system in the target compound .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

  • Core Structure: Fluorinated chromenone-pyrazolopyrimidine hybrids.
  • Key Differences :
    • The pyrazolopyrimidine core in these compounds is structurally distinct but shares fluorinated aromatic systems, suggesting overlapping pharmacokinetic profiles (e.g., enhanced blood-brain barrier penetration).
    • The target compound’s furan carboxylate may offer better aqueous solubility than the thiophene carboxylate in this analog, as seen in the higher melting point (227–230°C) of the latter .

Physicochemical Data

Property Target Compound Ethyl DHPM Analog Pyrazolopyrimidine
Molecular Weight Not reported ~380 g/mol 560.2 g/mol
Melting Point Not reported Not reported 227–230°C
Solubility Moderate (ester group) Low (thioxo group) Low (thiophene ester)

Pharmacological and Therapeutic Implications

  • Analog-Specific Activities: DHPM analogs () are established calcium channel blockers. Trifluoromethylpyrimidines () and thienopyrimidines () are often kinase inhibitors, indicating structural versatility for diverse targets .

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